REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Cs+].[Cs+].[Cs+].[O:7]1[C:11]2([CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1.[C:18]1([Mg]Cl)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[C:18]1([C:14]2([OH:17])[CH2:13][CH2:12][C:11]3([O:10][CH2:9][CH2:8][O:7]3)[CH2:16][CH2:15]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2.3.4.5|
|
Name
|
cesium trichloride
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cs+].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)=O
|
Name
|
|
Quantity
|
33.7 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 10% acetic acid aqueous solution
|
Type
|
ADDITION
|
Details
|
Dimethyl ether was added to the solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine, sodium hydrogen carbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (3:1 hexane-ethyl acetate elution)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1(CCC2(OCCO2)CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.94 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |